molecular formula C40H79FNO8P B11940037 1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine

1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine

Cat. No.: B11940037
M. Wt: 752.0 g/mol
InChI Key: GFHJCDJVUAFINE-KXQOOQHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine is a synthetic phospholipid analog. It is structurally similar to dipalmitoylphosphatidylcholine but features a fluorine atom at the 16th position of the sn-2 palmitoyl chain.

Preparation Methods

The synthesis of 1-palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine involves several steps:

Chemical Reactions Analysis

1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents, nucleophiles, and specific enzymes such as phospholipases.

Comparison with Similar Compounds

1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine is unique due to its fluorinated fatty acid chain. Similar compounds include:

    Dipalmitoylphosphatidylcholine (DPPC): Lacks the fluorine atom and does not form interdigitated bilayers as readily.

    1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Contains an unsaturated fatty acid chain, leading to different membrane properties.

    1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC): Features a polyunsaturated fatty acid chain, affecting its biophysical characteristics.

The fluorinated analog’s ability to form interdigitated bilayers and its enhanced NMR properties distinguish it from these similar compounds .

Properties

Molecular Formula

C40H79FNO8P

Molecular Weight

752.0 g/mol

IUPAC Name

[(2R)-2-(16-fluorohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C40H79FNO8P/c1-5-6-7-8-9-10-11-13-16-19-22-25-28-31-39(43)47-36-38(37-49-51(45,46)48-35-34-42(2,3)4)50-40(44)32-29-26-23-20-17-14-12-15-18-21-24-27-30-33-41/h38H,5-37H2,1-4H3/t38-/m1/s1

InChI Key

GFHJCDJVUAFINE-KXQOOQHDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCF

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCF

Origin of Product

United States

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